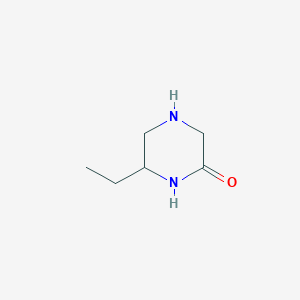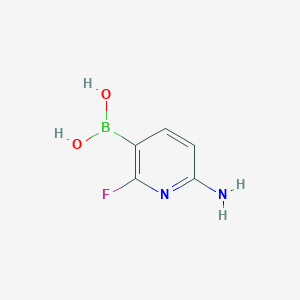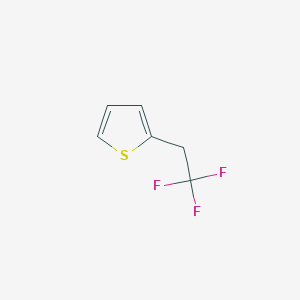
2-(2-Isopropylphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Isopropilfenil)pirrolidina es un compuesto orgánico que pertenece a la clase de las pirrolidinas. Las pirrolidinas son heterociclos de cinco miembros que contienen nitrógeno y se utilizan ampliamente en química medicinal debido a sus versátiles actividades biológicas. El compuesto 2-(2-Isopropilfenil)pirrolidina se caracteriza por la presencia de un grupo isopropilo unido al anillo fenilo, que a su vez está conectado a un anillo pirrolidina. Esta disposición estructural confiere propiedades químicas y biológicas únicas al compuesto.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(2-Isopropilfenil)pirrolidina se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de 2-isopropilfenilmagnesio bromuro con pirrolidina en condiciones controladas. La reacción típicamente requiere el uso de una atmósfera inerte, como nitrógeno o argón, y se lleva a cabo a bajas temperaturas para garantizar la estabilidad de los reactivos y los productos.
Otro enfoque involucra el uso del acoplamiento Suzuki-Miyaura, una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada. Este método utiliza ácidos o ésteres borónicos como socios de acoplamiento y catalizadores de paladio para lograr el producto deseado en condiciones suaves y tolerantes a los grupos funcionales .
Métodos de Producción Industrial
La producción industrial de 2-(2-Isopropilfenil)pirrolidina puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(2-Isopropilfenil)pirrolidina se somete a varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio para obtener derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales en el anillo fenilo o el anillo pirrolidina son reemplazados por otros grupos utilizando reactivos apropiados.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, trióxido de cromo y otros agentes oxidantes fuertes.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio y otros agentes reductores.
Sustitución: Agentes halogenantes, nucleófilos y electrófilos en condiciones adecuadas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
2-(2-Isopropilfenil)pirrolidina tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas complejas y como un ligando en química de coordinación.
Biología: Investigado por sus potenciales actividades biológicas, como las propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico debido a su capacidad para interactuar con dianas y vías biológicas.
Industria: Utilizado en el desarrollo de nuevos materiales, catalizadores y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-(2-Isopropilfenil)pirrolidina implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas, receptores u otras proteínas, modulando su actividad y conduciendo a varios efectos biológicos. El mecanismo exacto depende de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos Similares
Pirrolidina: Un anillo simple de cinco miembros que contiene nitrógeno sin sustituyentes adicionales.
Pirrolidin-2-ona: Un derivado de lactama de la pirrolidina con un grupo carbonilo.
Pirrolidina-2,5-diona: Un derivado de diona con dos grupos carbonilo en el anillo pirrolidina.
Singularidad
2-(2-Isopropilfenil)pirrolidina es única debido a la presencia del grupo isopropilo en el anillo fenilo, que confiere propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C13H19N |
|---|---|
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
2-(2-propan-2-ylphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-10(2)11-6-3-4-7-12(11)13-8-5-9-14-13/h3-4,6-7,10,13-14H,5,8-9H2,1-2H3 |
Clave InChI |
BOHFZXYLEIZSCX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-difluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12274567.png)




![4-bromo-3-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B12274606.png)
![6-Chloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinoxaline](/img/structure/B12274607.png)
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B12274609.png)

![4,6-Difluoro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzothiazole](/img/structure/B12274633.png)

![Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]-](/img/structure/B12274645.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12274663.png)
![N-methyl-N-{1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12274664.png)
